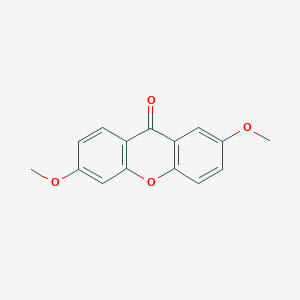![molecular formula C7H6N2O2S B14756565 Benzene, [(diazomethyl)sulfonyl]- CAS No. 1538-96-1](/img/structure/B14756565.png)
Benzene, [(diazomethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(diazomethyl)sulfonyl]- is an organic compound that features a benzene ring substituted with a diazomethyl group and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Benzene, [(diazomethyl)sulfonyl]- may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow techniques and advanced catalytic systems can enhance the safety and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(diazomethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the diazomethyl and sulfonyl groups.
Cycloaddition: The diazomethyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for sulfonation, nitric acid for nitration, and various oxidizing and reducing agents for redox reactions. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of benzene with sulfur trioxide produces benzenesulfonic acid, while nitration with nitric acid produces nitrobenzene .
Aplicaciones Científicas De Investigación
Benzene, [(diazomethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of biochemical pathways and the development of new diagnostic tools.
Mecanismo De Acción
The mechanism of action of Benzene, [(diazomethyl)sulfonyl]- involves its ability to participate in electrophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles . The diazomethyl group can also participate in various reactions, forming reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Benzene, [(diazomethyl)phenyl]-: This compound has a phenyl group instead of a sulfonyl group.
Benzene, [(diazomethyl)nitro]-: This compound has a nitro group instead of a sulfonyl group.
Uniqueness
Benzene, [(diazomethyl)sulfonyl]- is unique due to the presence of both the diazomethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
1538-96-1 |
|---|---|
Fórmula molecular |
C7H6N2O2S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
diazomethylsulfonylbenzene |
InChI |
InChI=1S/C7H6N2O2S/c8-9-6-12(10,11)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
JBFGRWKRPPOLEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


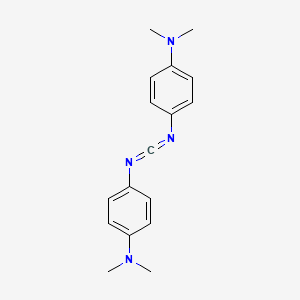
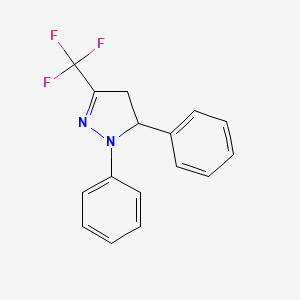
![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
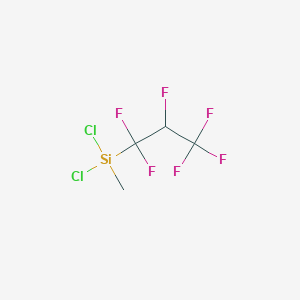
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
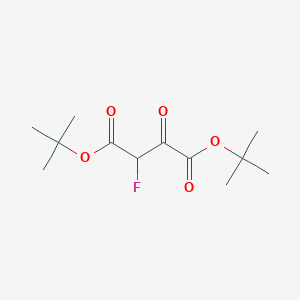
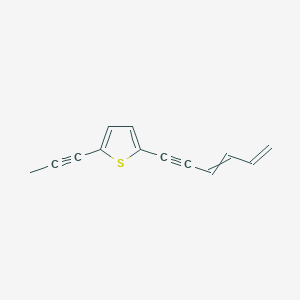
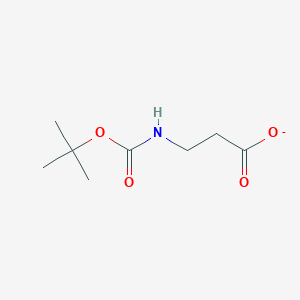
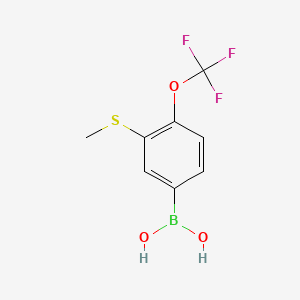
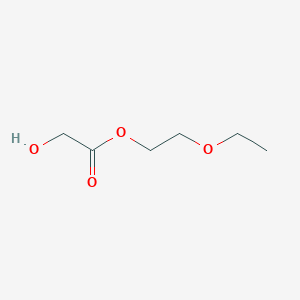
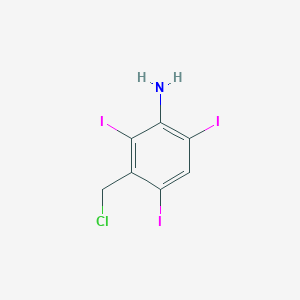
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
